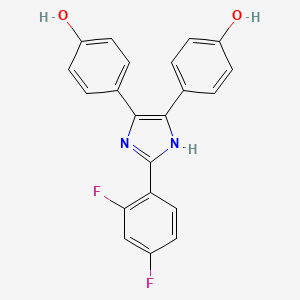![molecular formula C31H59O9P B14345945 {1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid CAS No. 91749-34-7](/img/structure/B14345945.png)
{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid is a complex organic compound with potential applications in various scientific fields. This compound features a phosphonic acid group, which is known for its strong binding affinity to metal ions, making it useful in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid typically involves multiple steps, including esterification, oxidation, and phosphonation reactions. The starting materials often include octanol and hexanedioic acid, which undergo esterification to form the octyloxy derivatives. Subsequent oxidation and phosphonation steps introduce the phosphonic acid group.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and oxidation processes, followed by purification steps such as distillation and crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl groups present in the compound.
Substitution: The octyloxy groups can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, {1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid is used as a ligand in coordination chemistry due to its ability to bind metal ions. This property makes it valuable in the synthesis of metal-organic frameworks (MOFs).
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving phosphatases.
Medicine
In medicine, the compound’s phosphonic acid group is of interest for developing drugs that target bone diseases, as phosphonates are known to bind strongly to hydroxyapatite in bones.
Industry
Industrially, this compound is used in the formulation of anti-corrosion agents and as a chelating agent in various applications.
Mechanism of Action
The mechanism of action of {1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid involves its ability to bind metal ions through its phosphonic acid group. This binding can inhibit metal-dependent enzymes or prevent metal ion catalysis in various chemical reactions. The molecular targets include metal ions such as calcium and magnesium, and the pathways involved often relate to metal ion homeostasis and enzyme regulation.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Known for its use in acetoacetic ester synthesis.
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines.
Acetylacetone: Commonly used in coordination chemistry.
Uniqueness
{1,6-Bis(octyloxy)-3-[(octyloxy)carbonyl]-1,6-dioxohexan-3-yl}phosphonic acid is unique due to its combination of octyloxy groups and a phosphonic acid group, which provides a distinct set of chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring strong metal ion binding and specific chemical transformations.
Properties
CAS No. |
91749-34-7 |
|---|---|
Molecular Formula |
C31H59O9P |
Molecular Weight |
606.8 g/mol |
IUPAC Name |
(1,6-dioctoxy-3-octoxycarbonyl-1,6-dioxohexan-3-yl)phosphonic acid |
InChI |
InChI=1S/C31H59O9P/c1-4-7-10-13-16-19-24-38-28(32)22-23-31(41(35,36)37,30(34)40-26-21-18-15-12-9-6-3)27-29(33)39-25-20-17-14-11-8-5-2/h4-27H2,1-3H3,(H2,35,36,37) |
InChI Key |
LVCOWEYBLMYPKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CCC(CC(=O)OCCCCCCCC)(C(=O)OCCCCCCCC)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


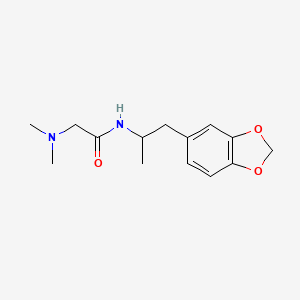
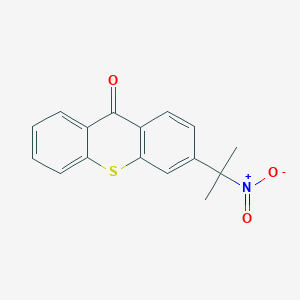
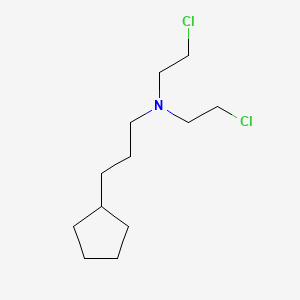
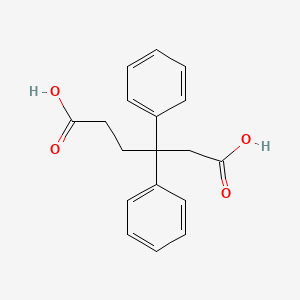

![2,4-Dibromo-6-[(3,5-dibromo-4-hydroxyphenyl)methyl]phenol](/img/structure/B14345888.png)
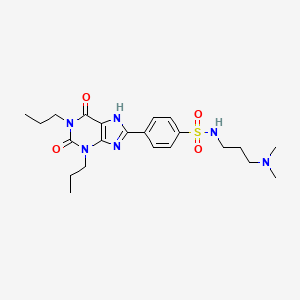
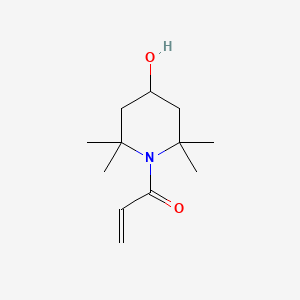
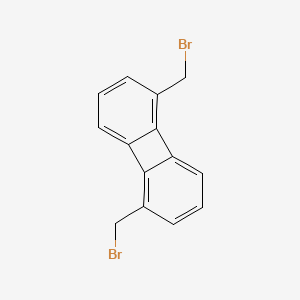
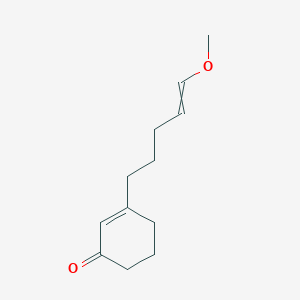
![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)
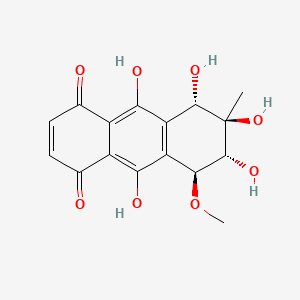
![4-Chloro-2-[(4-chlorophenyl)amino]benzoic acid](/img/structure/B14345948.png)
